molecular formula C15H10IN3O2S B3683115 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B3683115
M. Wt: 423.2 g/mol
InChI Key: IYMFGFMSTVAQOK-UHFFFAOYSA-N
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Description

The compound "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" is a heterocyclic organic compound. Its structure is characterized by the presence of iodine, pyrrole, and pyrimidine rings, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis often begins with commercially available 4-iodoaniline, which is then subjected to a series of reactions to form the desired compound.

  • Stepwise Synthesis: The pyrrole ring can be synthesized by a Knorr synthesis route, while the pyrimidinedione ring can be formed through a Biginelli reaction, combining urea, an aldehyde, and a β-ketoester.

  • Reaction Conditions: Reactions typically require anhydrous conditions and catalysts like acetic acid, with temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" would be scaled up using continuous flow reactors to optimize reaction times and yields, ensuring consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the thioxodihydro-pyrimidinedione moiety, forming sulfoxides or sulfones.

  • Reduction: The iodo group can be reduced to a hydride or substituted with other groups using reductive conditions.

  • Substitution: Various nucleophiles can attack the pyrimidinedione ring, facilitating substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Palladium on carbon with hydrogen gas for dehalogenation.

  • Substitution Reagents: Sodium hydride for nucleophilic substitution.

Major Products

  • Oxidation: Sulfoxides and sulfones of the original compound.

  • Reduction: De-iodinated derivatives or other substituted analogs.

  • Substitution: Nucleophile-substituted pyrimidinedione derivatives.

Scientific Research Applications

The compound has diverse applications across various fields:

  • Chemistry: Utilized as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: Studied for its interaction with biological macromolecules, including enzymes and receptors.

  • Medicine: Investigated for potential therapeutic uses, particularly in cancer research and antimicrobial treatments.

  • Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The exact mechanism by which "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" exerts its effects varies based on its application:

  • Molecular Targets: It may interact with nucleic acids, proteins, or cellular membranes.

  • Pathways Involved: Could involve inhibition of specific enzymes, disruption of membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenylpyrimidinedione derivatives: Lack the iodine and possess different pharmacological profiles.

  • Thioxopyrimidine analogs: Similar core structure but different substituents leading to varied biological activities.

Unique Characteristics

  • Iodine Substitution: Enhances its reactivity and potential as a radiolabeled compound in imaging.

  • Pyrrole Moiety: Contributes to its binding affinity with biological targets, making it unique among similar heterocycles.

Properties

IUPAC Name

5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2S/c16-9-3-5-10(6-4-9)19-7-1-2-11(19)8-12-13(20)17-15(22)18-14(12)21/h1-8H,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMFGFMSTVAQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=S)NC2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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